CRF1 Receptor Antagonist Potency: CRA1001 (2-Bromo Substitution) vs. CRA1000 (2-Methylthio Substitution)
The compound is a key precursor for the synthesis of CRA1001, a selective CRF1 receptor antagonist. A direct head-to-head comparison between CRA1001 (derived from the 2-bromo-4-isopropylphenyl scaffold) and its close analog CRA1000 (derived from a 2-methylthio-4-isopropylphenyl scaffold) reveals that both exhibit potent and comparable CRF1 receptor binding. In rat frontal cortex membranes, CRA1001 demonstrated an IC50 value of 22.3 nM, compared to 20.6 nM for CRA1000 [1]. In COS-7 cells expressing rat CRF1 receptor, CRA1001 exhibited an IC50 of 38 nM, while CRA1000 showed an IC50 of 30 nM [2].
| Evidence Dimension | CRF1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | CRA1001 (derived from N-(2-Bromo-4-isopropylphenyl)acetamide scaffold): 22.3 nM (rat frontal cortex), 38 nM (COS-7 cells) |
| Comparator Or Baseline | CRA1000 (derived from 2-methylthio-4-isopropylphenyl scaffold): 20.6 nM (rat frontal cortex), 30 nM (COS-7 cells) |
| Quantified Difference | CRA1001 is 1.08-fold less potent in frontal cortex and 1.27-fold less potent in COS-7 cells compared to CRA1000 |
| Conditions | 125I-ovine CRF binding assay in rat frontal cortex membranes; 125I-ovine CRF binding in COS-7 cells expressing rat CRF1 receptor |
Why This Matters
This direct comparison validates the 2-bromo-4-isopropylphenyl scaffold as a viable pharmacophore for generating potent CRF1 antagonists, with potency statistically comparable to the methylthio analog, thereby offering a distinct synthetic entry point with alternative physicochemical and metabolic properties.
- [1] Okuyama S, Chaki S, Kawashima N, Suzuki Y, Ogawa SI, Nakazato A, Kumagai T, Okubo T, Tomisawa K. Receptor binding, behavioral, and electrophysiological profiles of nonpeptide corticotropin-releasing factor subtype 1 receptor antagonists CRA1000 and CRA1001. J Pharmacol Exp Ther. 1999;289(2):926-935. PMID: 10215672. View Source
- [2] Chaki S, Okuyama S, Nakazato A, Kumagai T, Okubo T, Ikeda Y, Oshida Y, Hamajima Y, Tomisawa K. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001. Eur J Pharmacol. 1999;371(2-3):205-211. PMID: 10357258. View Source
